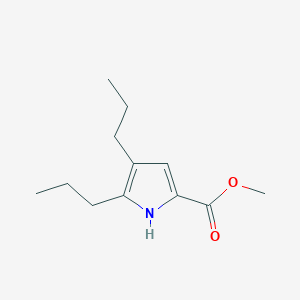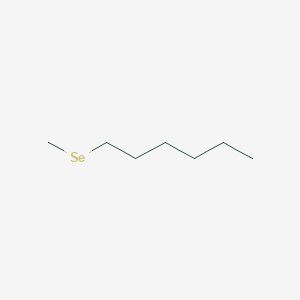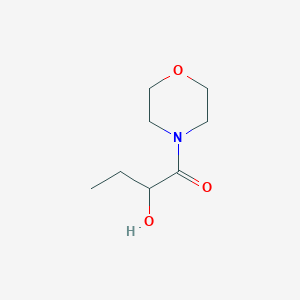![molecular formula C12H22O7 B14202669 1,3-Dioxolane-2-methanol, 4,4'-[oxybis(methylene)]bis[2-methyl- CAS No. 850465-26-8](/img/structure/B14202669.png)
1,3-Dioxolane-2-methanol, 4,4'-[oxybis(methylene)]bis[2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxolane-2-methanol, 4,4’-[oxybis(methylene)]bis[2-methyl-] is an organic compound with the molecular formula C10H18O7. It is a derivative of dioxolane, a heterocyclic acetal. This compound is known for its unique structure, which includes two dioxolane rings connected by an oxybis(methylene) bridge. It is used in various chemical and industrial applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Dioxolane-2-methanol, 4,4’-[oxybis(methylene)]bis[2-methyl-] can be synthesized through the acetalization of aldehydes and ketalization of ketones with ethylene glycol . The reaction typically involves the use of an acid catalyst to facilitate the formation of the dioxolane ring. The reaction conditions include moderate temperatures and controlled pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves the condensation of ethylene glycol with formaldehyde or other aldehydes under acidic conditions . The process is optimized to achieve high yields and purity, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dioxolane-2-methanol, 4,4’-[oxybis(methylene)]bis[2-methyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The dioxolane rings can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include aldehydes, ketones, alcohols, and substituted dioxolane derivatives .
Wissenschaftliche Forschungsanwendungen
1,3-Dioxolane-2-methanol, 4,4’-[oxybis(methylene)]bis[2-methyl-] has several scientific research applications:
Chemistry: It is used as a solvent and a co-monomer in the synthesis of polyacetals.
Biology: The compound is studied for its potential use in biochemical assays and as a reagent in various biological reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Wirkmechanismus
The mechanism of action of 1,3-Dioxolane-2-methanol, 4,4’-[oxybis(methylene)]bis[2-methyl-] involves its ability to form stable acetal and ketal structures. These structures can protect carbonyl groups during chemical reactions, preventing unwanted side reactions . The compound’s reactivity is influenced by the presence of the dioxolane rings and the oxybis(methylene) bridge, which provide unique sites for chemical interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dioxolane: A simpler analog with a single dioxolane ring.
2-Methyl-1,3-dioxolane: A derivative with a methyl group at the 2-position.
4,4’-[Oxybis(methylene)]bis(1,3-dioxolane): A compound with a similar structure but different substituents.
Uniqueness
1,3-Dioxolane-2-methanol, 4,4’-[oxybis(methylene)]bis[2-methyl-] is unique due to its dual dioxolane rings connected by an oxybis(methylene) bridge. This structure provides enhanced stability and reactivity compared to simpler dioxolane derivatives . Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
Eigenschaften
CAS-Nummer |
850465-26-8 |
|---|---|
Molekularformel |
C12H22O7 |
Molekulargewicht |
278.30 g/mol |
IUPAC-Name |
[4-[[2-(hydroxymethyl)-2-methyl-1,3-dioxolan-4-yl]methoxymethyl]-2-methyl-1,3-dioxolan-2-yl]methanol |
InChI |
InChI=1S/C12H22O7/c1-11(7-13)16-5-9(18-11)3-15-4-10-6-17-12(2,8-14)19-10/h9-10,13-14H,3-8H2,1-2H3 |
InChI-Schlüssel |
FPJNGBWOOFHOEX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OCC(O1)COCC2COC(O2)(C)CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4-Hydroxyphenyl)[3-methoxy-2-(methoxymethoxy)phenyl]methanone](/img/structure/B14202599.png)
![3-Pyridinecarboxylic acid, 2-[4-(1,1-dimethylethyl)phenoxy]-6-methyl-](/img/structure/B14202605.png)


![Ethyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate](/img/structure/B14202617.png)

![{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone](/img/structure/B14202625.png)
![Acetic acid;[3-(hydroxymethyl)-2,4,6-triiodo-5-methylphenyl]methanol](/img/structure/B14202626.png)

![2,5-bis[5-(9,9-dioctylfluoren-2-yl)thiophen-2-yl]thiophene](/img/structure/B14202631.png)
![N-{4'-[(Naphthalen-2-yl)methoxy][1,1'-biphenyl]-4-sulfonyl}-D-valine](/img/structure/B14202643.png)


